1H-Indole-1-carboxylic acid, 2-borono-6-hydroxy-, 1-(1,1-dimethylethyl) ester

Beschreibung

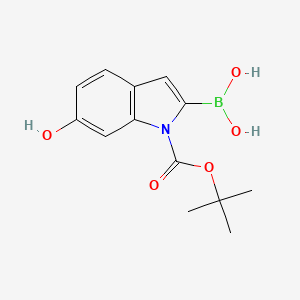

The compound “1H-Indole-1-carboxylic acid, 2-borono-6-hydroxy-, 1-(1,1-dimethylethyl) ester” is a boronic acid derivative of the indole scaffold, featuring a tert-butyl ester group at the 1-position, a borono (-B(OH)₂) group at the 2-position, and a hydroxy (-OH) substituent at the 6-position of the indole ring. This structure combines the unique reactivity of boronic acids (critical for cross-coupling reactions like Suzuki-Miyaura) with the steric protection of the tert-butyl ester, which enhances stability during synthetic processes . For instance, boronic acid-containing indoles are widely used in medicinal chemistry as enzyme inhibitors (e.g., proteasome inhibitors) and in materials science for constructing conjugated polymers .

Eigenschaften

IUPAC Name |

[6-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BNO5/c1-13(2,3)20-12(17)15-10-7-9(16)5-4-8(10)6-11(15)14(18)19/h4-7,16,18-19H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHKUJVIJPFMFQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=C(C=C2)O)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 1H-Indole-1-carboxylic acid, 2-borono-6-hydroxy-, 1-(1,1-dimethylethyl) ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Indole Core: The indole core can be synthesized through methods such as the Fischer indole synthesis or the Bartoli indole synthesis.

Introduction of the Boronic Acid Group: The boronic acid group can be introduced via a palladium-catalyzed borylation reaction.

Esterification: The final step involves esterification to introduce the 1-(1,1-dimethylethyl) ester group.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow chemistry techniques.

Analyse Chemischer Reaktionen

1H-Indole-1-carboxylic acid, 2-borono-6-hydroxy-, 1-(1,1-dimethylethyl) ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Reagents such as halogens or nitrating agents can be used.

Coupling Reactions: The boronic acid group allows for Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1H-Indole-1-carboxylic acid, 2-borono-6-hydroxy-, 1-(1,1-dimethylethyl) ester has several scientific research applications:

Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential biological activities, including anticancer and antimicrobial properties.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to natural indole derivatives.

Material Science: The compound is explored for its potential use in the development of organic electronic materials.

Wirkmechanismus

The mechanism of action of 1H-Indole-1-carboxylic acid, 2-borono-6-hydroxy-, 1-(1,1-dimethylethyl) ester involves its interaction with biological targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues, inhibiting enzyme activity. The indole core can interact with aromatic residues in protein binding sites, affecting signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

Boronic Acid Derivatives (Target Compound vs. CF₃ and Fluoro Analogs)

The target compound’s 6-hydroxy group distinguishes it from the trifluoromethyl (CF₃) analog (CAS 875558-27-3) and the 7-fluoro analog (CAS 1000068-65-4) . However, the tert-butyl ester in all three compounds provides steric protection, which is critical for stabilizing the boronic acid moiety during synthetic steps .

Brominated Indoles (Bromomethyl vs. Target Compound)

The bromomethyl-substituted indoles (CAS 127956-25-6 and 1374654-89-3) lack the boronic acid group but feature a reactive bromomethyl substituent, enabling cross-coupling or nucleophilic substitution reactions . In contrast, the target compound’s borono group is tailored for Suzuki-Miyaura couplings, emphasizing divergent synthetic applications.

Nitro and Dihydro Modifications

The 6-nitro-2,3-dihydro analog (CAS 129487-99-6) introduces a nitro group, which can be reduced to an amine for further functionalization. The saturated 2,3-bond in this compound reduces aromatic conjugation, altering electronic properties compared to the fully aromatic target compound .

Physicochemical Properties

- Lipophilicity : The CF₃-substituted analog (logP ~2.5, estimated) is more lipophilic than the hydroxy-containing target compound (predicted logP ~1.8), impacting membrane permeability and pharmacokinetics .

- Stability: The tert-butyl ester in all analogs enhances hydrolytic stability compared to methyl or ethyl esters, as noted in storage guidelines for similar compounds (e.g., refrigerated conditions for bromomethyl derivatives) .

- Acidity: The boronic acid group (pKa ~8–10) and phenolic hydroxy (pKa ~10) in the target compound may influence its reactivity in basic or acidic environments .

Research Implications and Limitations

While the provided evidence lacks direct data on the target compound, extrapolation from analogs suggests its utility in drug discovery (e.g., as a boronic acid-based protease inhibitor) and materials science. Key limitations include the absence of experimental data on solubility, stability, and synthetic yields. Further studies should prioritize synthesizing the compound and characterizing its reactivity in cross-coupling reactions.

Biologische Aktivität

1H-Indole-1-carboxylic acid, 2-borono-6-hydroxy-, 1-(1,1-dimethylethyl) ester (CAS No. 1004552-88-8) is a compound with significant potential in medicinal chemistry due to its unique structural features. With a molecular formula of C19H30BNO5 and a molecular weight of 391.3 g/mol, it incorporates both an indole moiety and a boronic acid group, which are known to participate in various biochemical interactions.

Structural Characteristics

The compound's structure is characterized by:

- Indole Ring : A bicyclic structure that is prevalent in many biologically active compounds.

- Boronic Acid Moiety : Enhances reactivity and potential interactions with biomolecules.

Biological Activity Overview

Research indicates that indole derivatives often exhibit a range of biological activities, including:

- Anticancer Properties : Indole derivatives have been studied for their ability to inhibit cancer cell proliferation.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

Anticancer Activity

A study conducted on various indole derivatives demonstrated their efficacy as anticancer agents. For instance, derivatives similar to the target compound were shown to inhibit the growth of cancer cell lines with IC₅₀ values in the low micromolar range .

Enzyme Inhibition

Research has highlighted that certain indole derivatives can act as allosteric inhibitors of fructose-1,6-bisphosphatase (FBPase), an enzyme involved in gluconeogenesis. The binding modes of these compounds were predicted using computational methods, indicating their potential for therapeutic applications in metabolic disorders like diabetes .

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Borono-7-hydroxy-1H-indole-1-carboxylic acid | C19H30BNO5 | Different hydroxyl position |

| 2-Borono-6-hydroxy-1H-indole-3-carboxylic acid | C19H30BNO5 | Variation in carboxylic position |

| 1H-Indole-3-carboxylic acid | C9H7NO2 | Lacks boron functionality |

These compounds exhibit varying biological activities due to differences in functional groups and positions within the indole framework. The presence of boron enhances the potential for specific interactions with biological targets.

The mechanisms through which this compound exerts its biological effects may include:

- Receptor Binding : Interaction with specific receptors or enzymes leading to altered signaling pathways.

- Metabolic Pathway Modulation : Influencing pathways related to cell growth and apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.